molecular formula C20H19ClN8 B10941915 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10941915
M. Wt: 406.9 g/mol
InChI Key: YVFRYUHNXRYAMS-UHFFFAOYSA-N
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Description

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, including the formation of the pyrazole, triazole, and pyrimidine rings. The synthetic route typically starts with the preparation of the pyrazole ring through a cyclization reaction involving 4-chloro-3,5-dimethyl-1H-pyrazole. This is followed by the formation of the triazole ring via a condensation reaction with appropriate reagents. Finally, the pyrimidine ring is constructed through a series of cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H19ClN8

Molecular Weight

406.9 g/mol

IUPAC Name

4-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H19ClN8/c1-4-16(28-13(3)17(21)12(2)25-28)18-24-20-15-10-23-29(14-8-6-5-7-9-14)19(15)22-11-27(20)26-18/h5-11,16H,4H2,1-3H3

InChI Key

YVFRYUHNXRYAMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C(=C(C(=N5)C)Cl)C

Origin of Product

United States

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